2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
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Overview
Description
2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic acid derivative with a fluorine atom and a methyl group on the phenol ring. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions used in organic synthesis.
Synthetic Routes and Reaction Conditions:
Boronic Acid Ester Formation: The compound can be synthesized by reacting 2-fluoro-5-methylphenol with boronic acid in the presence of a suitable catalyst, such as palladium, under inert atmosphere conditions.
Grignard Reaction: Another method involves the reaction of 2-fluoro-5-methylphenol with a Grignard reagent followed by subsequent treatment with boronic acid derivatives.
Industrial Production Methods: Industrial production typically involves large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings.
Types of Reactions:
Cross-Coupling Reactions: This compound is widely used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction Reactions: It can undergo oxidation to form phenolic derivatives and reduction to form corresponding boronic acids.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., sodium carbonate), and an organic solvent (e.g., toluene).
Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Major Products Formed:
Biaryl Compounds: Resulting from Suzuki-Miyaura cross-coupling reactions.
Phenolic Derivatives: Formed through oxidation reactions.
Boronic Acids: Produced through reduction reactions.
Scientific Research Applications
Chemistry: The compound is extensively used in organic synthesis, particularly in the formation of biaryl compounds through cross-coupling reactions. It is also employed in the synthesis of pharmaceutical intermediates and materials for organic electronics.
Biology: In biological research, it is used as a probe for studying enzyme activities and as a building block for bioconjugation reactions.
Medicine: The compound serves as a precursor for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Industry: It is utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic acid moiety facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of intermediates that lead to the final products.
Comparison with Similar Compounds
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: This compound is structurally similar but contains a pyridine ring instead of a phenol ring.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound has a benzoate ester group instead of a phenol group.
Uniqueness: The presence of the phenol group in 2-Fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol makes it particularly useful in reactions involving phenolic substrates, which is not the case for the pyridine or benzoate derivatives.
Properties
IUPAC Name |
2-fluoro-5-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-8-6-11(16)10(15)7-9(8)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLXWFSZYDOHJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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